

A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Derivatives

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Compound of Interest		
Compound Name:	Ethyl 2-bromo-4-methylthiazole-5-	
	carboxylate	
Cat. No.:	B182004	Get Quote

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.[1][2] The versatility of this heterocyclic motif allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the development of potent and selective agents against various diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, with a focus on their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.

Data Presentation: Performance Comparison

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and the 2-amino group. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives, providing a basis for comparative SAR analysis.

Anticancer Activity of 2-Aminothiazole Derivatives

The cytotoxic effects of various 2-aminothiazole derivatives have been evaluated against a range of human cancer cell lines. The IC50 value, the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard measure of in vitro anticancer activity.[1]



Compoun d ID	R1	R2	R3 (at 2- amino position)	Cancer Cell Line	IC50 (μM)	Referenc e(s)
1a	Н	н	Phenyl	MCF-7 (Breast)	>50	[1]
1b	Н	Н	4- Chlorophe nyl	MCF-7 (Breast)	15-30	[1]
1c	Н	н	3- Chlorobenz oyl	Various	Potent	[1]
1d	-(CH2)4-	Н	3- Chlorobenz oyl	Various	Potent	[1]
2	Methyl	Н	2-(2- benzyliden- hydrazinyl)	MDA-MB- 231 (Breast)	3.92	[3]
3	Н	Н	1-(4- chloro- phenyl)-3- [4-oxo-7- (4-bromo- phenyl)-4,5 - dihydrothia zolo[4,5- d]pyridazin -2- yl]thiourea	HS 578T (Breast)	0.8	[4]
4	Н	Н	N-(2- chloro-6- methylphe nyl)-2-[[6- [4-(2-	Various	Subnanom olar to nanomolar	[5][6]



hydroxyeth yl)-1piperazinyl)]-2-methyl-4pyrimidinyl] amino)]-5carboxami de (Dasatinib)

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

- Substitution on the 2-Amino Group: The nature of the substituent at the 2-amino position is a critical determinant of cytotoxicity. Acylation with substituted benzoyl groups, such as a 3-chlorobenzoyl moiety (compound 1c), has been shown to dramatically enhance anticancer potency.[1] Aromatic substitutions generally appear to improve antitumor activity more than aliphatic ones.[1] The complex substituent in the approved drug Dasatinib (compound 4) highlights the significant impact of this position on kinase inhibition.[5][6]
- Substitution on the Thiazole Ring: The introduction of substituents on the thiazole ring can significantly impact anticancer activity. For instance, a constrained cyclic structure formed by R1 and R2 (compound 1d) demonstrated potent activity, suggesting that conformational rigidity can be beneficial.[1]
- Substitution on Aryl Moieties: Halogen substitution on phenyl rings attached to the 2aminothiazole core often leads to increased activity. For example, a chloro-substitution on the phenyl ring (compound 1b) enhanced cytotoxicity compared to the unsubstituted analog (compound 1a).[1]

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have also been extensively investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]



Compound ID	Substituent(s)	Microorganism	MIC (μg/mL)	Reference(s)
5a	Piperazinyl derivative	Staphylococcus aureus (MRSA)	4	[4]
5b	Piperazinyl derivative	Escherichia coli	8	[4]
6	Thiazolyl- thiourea derivative	Staphylococcus aureus	4 - 16	[4][7]
7	N-(3- Chlorobenzoyl)-4 -(2-pyridinyl)-1,3- thiazol-2-amine	Mycobacterium tuberculosis	0.008	[8][9]
8	2- arylideneamino- 4-phenylthiazole derivative	Bacillus cereus	-	[4]
9	2-amino-4-(4'- chlorophenyl)thia zole	Various bacteria	-	[1]

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

- Substituents on the Thiazole Ring: The presence of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity. For instance, a 4-chlorophenyl group (compound 9) has been shown to be effective.[1] The 2-pyridyl moiety at C-4 of the thiazole is crucial for antitubercular activity (compound 7).[8][9]
- Substituents on the 2-Amino Group: Modifications at the 2-amino position have yielded potent antimicrobial agents. For example, the introduction of substituted benzoyl groups has led to highly potent antitubercular agents (compound 7).[8][9] Piperazinyl and thiazolyl-thiourea derivatives have also demonstrated significant antibacterial activity (compounds 5a, 5b, and 6).[4][7]



Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.[10][11]

General Procedure:

- An α-haloketone (1 equivalent) and a thioamide (e.g., thiourea, 1.5 equivalents) are combined in a suitable solvent, such as methanol or ethanol.[10]
- The reaction mixture is heated with stirring, typically at reflux, for a specified period (e.g., 30 minutes to several hours).[10]
- After cooling to room temperature, the reaction mixture is poured into a basic solution (e.g., 5% sodium carbonate) to precipitate the product.[10]
- The solid product is collected by filtration, washed with water, and dried.[10]
- Further purification can be achieved by recrystallization from an appropriate solvent.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12]

Protocol:

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]
- Compound Treatment: The cells are then treated with various concentrations of the 2aminothiazole derivatives and a positive control (a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[1]



- MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[13]
- Formazan Solubilization: The viable cells metabolize the yellow MTT into a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[1][12]
- Absorbance Measurement: The absorbance of the solubilized formazan is measured using a
 microplate reader at a wavelength of 570-590 nm. The percentage of cell viability is
 calculated relative to untreated control cells.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[14][15]

Protocol:

- Preparation of Antimicrobial Agent Dilutions: Serial two-fold dilutions of the 2-aminothiazole derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[14][16]
- Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[14][15]
- Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension.[14]
- Controls: Growth control wells (broth and inoculum without the compound) and sterility control wells (broth only) are included.[14]
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.[17]
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][14]

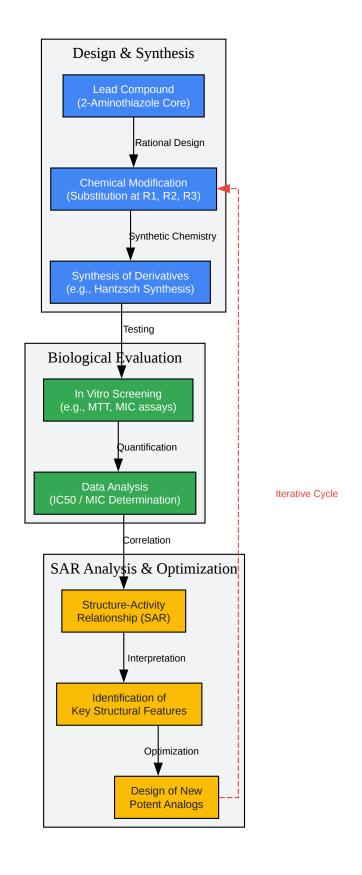




Mandatory Visualization

The following diagrams illustrate key concepts related to the structure-activity relationship studies of 2-aminothiazole derivatives.

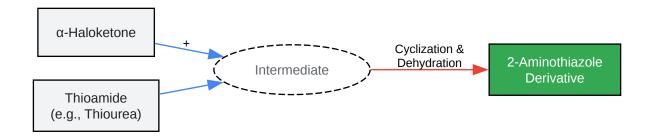




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General workflow for structure-activity relationship (SAR) studies.

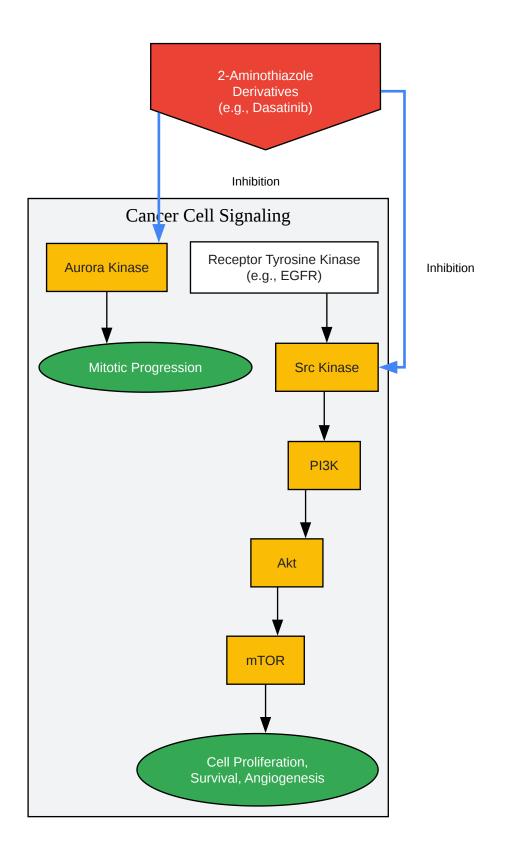




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Simplified Hantzsch synthesis of 2-aminothiazole derivatives.





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Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.



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